molecular formula C6H9NO2 B12648849 3,4-Dihydro-7-methyl-1,4-oxazepin-5(2H)-one CAS No. 26244-73-5

3,4-Dihydro-7-methyl-1,4-oxazepin-5(2H)-one

Cat. No.: B12648849
CAS No.: 26244-73-5
M. Wt: 127.14 g/mol
InChI Key: LQOSMNPESNBCQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-7-methyl-1,4-oxazepin-5(2H)-one is a heterocyclic compound that contains an oxazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-7-methyl-1,4-oxazepin-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a 2-amino alcohol with a carbonyl compound, followed by cyclization to form the oxazepine ring. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This might include the use of continuous flow reactors, efficient purification techniques, and cost-effective raw materials.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-7-methyl-1,4-oxazepin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazepine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized for each specific reaction.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxazepine N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-7-methyl-1,4-oxazepin-5(2H)-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other oxazepine derivatives, such as:

  • 1,4-Benzoxazepine
  • 1,4-Diazepine
  • 1,4-Thiazepine

Uniqueness

3,4-Dihydro-7-methyl-1,4-oxazepin-5(2H)-one is unique due to its specific substitution pattern and ring structure, which can impart distinct chemical and biological properties compared to other oxazepine derivatives.

Properties

CAS No.

26244-73-5

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

7-methyl-3,4-dihydro-2H-1,4-oxazepin-5-one

InChI

InChI=1S/C6H9NO2/c1-5-4-6(8)7-2-3-9-5/h4H,2-3H2,1H3,(H,7,8)

InChI Key

LQOSMNPESNBCQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NCCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.